N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine
Overview
Description
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing and analyzing the structures of compounds related to N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine. For instance, the synthesis and crystal structure of conformationally restricted methionine analogues demonstrate complex chemical processes to create and understand similar molecules (Glass et al., 1990). Another study involves the synthesis of muscarinic activities of 1,2,4-thiadiazoles, highlighting the chemical reactions to create bicyclic amines with potential receptor-binding affinity (Macleod et al., 1990).
Chemical Reactions and Applications
The literature provides insights into various chemical reactions involving bicyclic amines, including their synthesis, reactivity, and potential applications in medicinal chemistry. For example, the photochemical formal (4 + 2)-cycloaddition of imine-substituted bicyclo[1.1.1]pentanes and alkenes for producing amines containing bridged bicyclic carbon skeletons showcases innovative approaches to generating complex structures (Harmata et al., 2021). Additionally, the synthesis of new enantiopure bicyclic 1,2‐oxazines through diastereoselective addition of lithiated methoxyallene to chiral cyclic nitrones reveals the capabilities for creating diverse bicyclic frameworks (Pulz et al., 2003).
Novel Compounds and Their Potential
Research also explores the creation of novel compounds with unique structures and potential therapeutic applications. The synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents showcases the exploration of bicyclic amines for pain relief, demonstrating the broad scope of application beyond traditional areas (Epstein et al., 1981).
Mechanism of Action
Target of Action
Compounds like “N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine” often target receptors in the nervous system, such as NMDA receptors . These receptors play a crucial role in neural communication and memory function.
Mode of Action
These compounds typically work by binding to their target receptors and modulating their activity . This can result in changes in neural signaling and ultimately influence behavior and cognition.
Biochemical Pathways
The exact biochemical pathways affected by “N-(2-methoxyethyl)bicyclo[22Compounds that target nmda receptors can affect various biochemical pathways involved in neural signaling and synaptic plasticity .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific mechanism of action. For compounds that modulate NMDA receptor activity, effects can include changes in neural signaling, synaptic plasticity, and ultimately behavior and cognition .
Properties
IUPAC Name |
N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-12-5-4-11-10-7-8-2-3-9(10)6-8/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZNQJRLUKFAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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